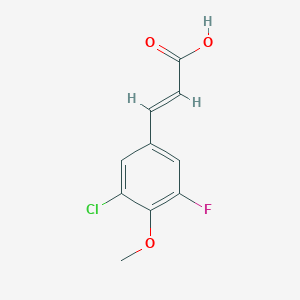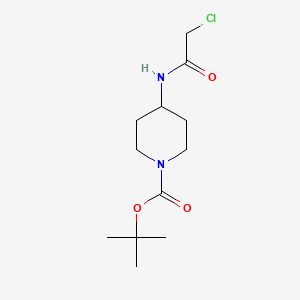
3-Chloro-5-fluoro-4-methoxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoro-4-methoxycinnamic acid (CFMCA) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. CFMCA is a synthetic compound with a molecular formula of C8H6ClFO3. It is a white crystalline solid with a melting point of 199-201 °C and a boiling point of 326-328 °C. CFMCA is soluble in organic solvents, including ethanol, methanol, and chloroform, but is insoluble in water.
Applications De Recherche Scientifique
Antioxidant Properties and Health Benefits
Research on compounds structurally related to 3-Chloro-5-fluoro-4-methoxycinnamic acid, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), highlights their significant antioxidant properties. These compounds are found in various foods and may offer beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. Studies have established relationships between the antioxidant properties of these compounds and their biological activities, suggesting potential health benefits that could extend to derivatives like 3-Chloro-5-fluoro-4-methoxycinnamic acid (Silva & Batista, 2017).
Analytical Methodologies for Quantification
The analytical methodologies developed for the quantification of hydroxycinnamic acids, including ferulic acid, underscore the importance of accurate measurement techniques for these compounds in various industries. Such methodologies are crucial for extracting high-value compounds like 3-Chloro-5-fluoro-4-methoxycinnamic acid from agricultural waste materials, indicating the compound's potential applications in food, health, and cosmetic markets (Barberousse et al., 2008).
Mechanism and Structure–Activity Relationship
The study of hydroxycinnamic acid derivatives on human low-density lipoprotein (LDL) has provided insights into the mechanism of action and structure–activity relationships of these compounds. These findings could inform the development of derivatives like 3-Chloro-5-fluoro-4-methoxycinnamic acid for therapeutic applications, particularly in antioxidant and cardioprotective contexts (Cheng et al., 2007).
Antidepressant-like Effects
Ferulic acid, a structurally related compound, has demonstrated antidepressant-like effects in animal models. This suggests potential neurological benefits of derivatives like 3-Chloro-5-fluoro-4-methoxycinnamic acid, through modulation of the serotonergic system. Such insights could guide research into the neuropsychiatric applications of these compounds (Zeni et al., 2012).
Pharmaceutical Functions and Food Applications
Compounds bearing the cinnamic acid moiety, such as ferulic acid, have been explored for their pharmaceutical functions and applications in foods. These studies suggest that derivatives like 3-Chloro-5-fluoro-4-methoxycinnamic acid could have multiple applications, from therapeutic agents to food additives, due to their antioxidant, antimicrobial, and anti-inflammatory properties (Ou & Kwok, 2004).
Safety And Hazards
The safety data sheet for a related compound, 4-Methoxycinnamic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
(E)-3-(3-chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYFRPLDDJEWRI-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxycinnamic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)


![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)
![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)

![[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2998206.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2998209.png)

![Methyl (E)-4-[(4R,6R)-4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]-4-oxobut-2-enoate](/img/structure/B2998212.png)


![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2998216.png)
![2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2998217.png)